Cas no 91552-69-1 (1-(4-Butylphenyl)ethylamine)
1-(4-Butylphenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-butylphenyl)ethanamine
- [1-(4-butylphenyl)ethyl]amine
- (1S)-1-(4-Butylphenyl)ethan-1-amine
- (1R)-1-(4-Butylphenyl)ethan-1-amine
- 1-(4-butylphenyl)ethylamine
- SBB072165
- ST45027615
- R8765
- 1-(4-Butylphenyl)ethylamine
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- Inchi: 1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3
- InChI Key: RBWVBFNOIKOLSE-UHFFFAOYSA-N
- SMILES: NC(C)C1C=CC(=CC=1)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 125
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 267.0±9.0 °C at 760 mmHg
- Flash Point: 120.3±6.3 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(4-Butylphenyl)ethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Butylphenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B280220-100mg |
[1-(4-Butylphenyl)ethyl]amine |
91552-69-1 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B280220-250mg |
[1-(4-Butylphenyl)ethyl]amine |
91552-69-1 | 250mg |
$ 380.00 | 2022-06-07 | ||
| TRC | B280220-500mg |
[1-(4-Butylphenyl)ethyl]amine |
91552-69-1 | 500mg |
$ 600.00 | 2022-06-07 | ||
| Enamine | EN300-295960-0.05g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 0.05g |
$407.0 | 2025-03-19 | |
| Enamine | EN300-295960-0.1g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 0.1g |
$427.0 | 2025-03-19 | |
| Enamine | EN300-295960-0.25g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 0.25g |
$447.0 | 2025-03-19 | |
| Enamine | EN300-295960-0.5g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 0.5g |
$465.0 | 2025-03-19 | |
| Enamine | EN300-295960-1.0g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 1.0g |
$485.0 | 2025-03-19 | |
| Enamine | EN300-295960-2.5g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 2.5g |
$949.0 | 2025-03-19 | |
| Enamine | EN300-295960-5.0g |
1-(4-butylphenyl)ethan-1-amine |
91552-69-1 | 95.0% | 5.0g |
$1406.0 | 2025-03-19 |
1-(4-Butylphenyl)ethylamine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-(4-Butylphenyl)ethylamine
Professional Introduction to Compound with CAS No. 91552-69-1 and Product Name: 1-(4-Butylphenyl)ethylamine
The compound with the CAS number 91552-69-1 and the product name 1-(4-Butylphenyl)ethylamine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of 1-(4-Butylphenyl)ethylamine consists of a phenyl ring substituted with a butyl group at the fourth position, linked to an ethylamine moiety. This configuration imparts specific chemical properties that make it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds that exhibit promising biological activities. Among these, 1-(4-Butylphenyl)ethylamine has been studied for its potential role in modulating various biological pathways. The presence of the aromatic phenyl ring and the amine functional group suggests that this compound may interact with biological targets in a manner that could be therapeutically beneficial. Specifically, research has indicated that compounds with similar structural motifs may exhibit properties such as receptor binding affinity, enzyme inhibition, or neurotransmitter interaction, which are crucial for developing new medications.
One of the most compelling aspects of 1-(4-Butylphenyl)ethylamine is its versatility in chemical synthesis. The compound can serve as a key intermediate in the preparation of more complex molecules, allowing chemists to design and develop novel derivatives with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify molecular structure can significantly impact pharmacological efficacy and safety profiles. Recent advances in synthetic methodologies have enabled more efficient and scalable production of 1-(4-Butylphenyl)ethylamine, making it more accessible for research and development purposes.
The biological activity of 1-(4-Butylphenyl)ethylamine has been a focal point of several studies conducted by leading research institutions worldwide. Initial investigations have suggested that this compound may possess properties relevant to central nervous system (CNS) modulation, potentially making it useful in the treatment of neurological disorders. The amine group is known to be involved in various neurotransmitter systems, and the phenyl ring can influence receptor binding interactions. These characteristics have prompted researchers to explore 1-(4-Butylphenyl)ethylamine as a candidate for further pharmacological development.
Moreover, the compound's structural features make it an attractive candidate for computational modeling and virtual screening processes. Advanced computational techniques can predict how 1-(4-Butylphenyl)ethylamine might interact with biological targets such as proteins or enzymes. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials. The integration of computational chemistry with traditional wet laboratory techniques has accelerated the drug discovery process, making compounds like 1-(4-Butylphenyl)ethylamine more viable for therapeutic applications.
In addition to its potential pharmaceutical applications, 1-(4-Butylphenyl)ethylamine has shown promise in biochemical research. Its unique structure allows researchers to study fundamental biological processes at the molecular level. For instance, understanding how this compound interacts with specific receptors or enzymes can provide insights into disease mechanisms and potential therapeutic strategies. Such knowledge is crucial for developing targeted therapies that address the root causes of various conditions rather than merely alleviating symptoms.
The synthesis and characterization of 1-(4-Butylphenyl)ethylamine have also contributed to advancements in synthetic organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound but also provides insights into general methodologies that can be applied to other similar molecules. These methodological advancements are essential for fostering innovation in drug discovery and materials science, where access to key intermediates often determines the feasibility of new projects.
As research continues to evolve, the applications of 1-(4-Butylphenyl)ethylamine are likely to expand beyond traditional pharmaceuticals. Its structural versatility makes it a valuable building block for materials science applications as well, such as in the development of novel polymers or functional materials. The ability to incorporate specific chemical motifs into larger molecules underscores the importance of compounds like 1-(4-Butylphenyl)ethylamine in interdisciplinary research efforts.
In conclusion, the compound with CAS number 91552-69-1, known by its product name 1-(4-Butylphenyl)ethylamine, represents a significant area of interest due to its unique chemical properties and potential applications in pharmaceuticals and biochemical research. Its structural features make it a versatile intermediate for synthetic chemistry, while its biological activity suggests promising avenues for drug development. As research progresses, further insights into the capabilities of this compound are expected to emerge, reinforcing its importance in both academic and industrial settings.
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